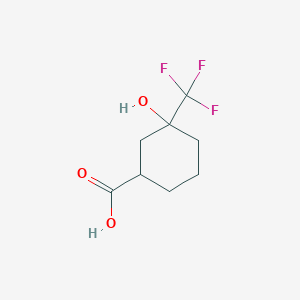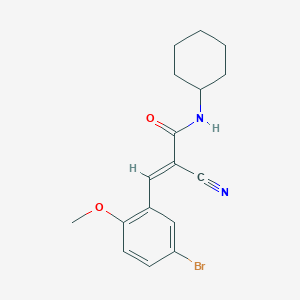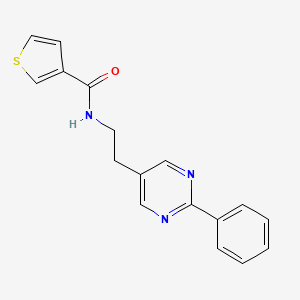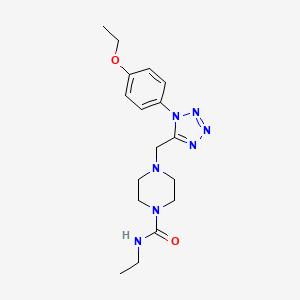![molecular formula C18H17N3O6S2 B2748036 2-[(5Z)-2,4-dioxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 868152-74-3](/img/structure/B2748036.png)
2-[(5Z)-2,4-dioxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5Z)-2,4-dioxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide is a compound that belongs to the thiazolidinone class. This compound has garnered attention in the scientific community for its potential biological and pharmacological applications, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process involving the condensation of 3,4,5-trimethoxybenzaldehyde with thiazolidine-2,4-dione. The reaction typically occurs in the presence of a strong base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide. Following this condensation reaction, the intermediate product is then reacted with 2-aminothiazole to yield the final compound.
Industrial Production Methods: Industrial-scale production of this compound follows similar synthetic routes as in laboratory synthesis but employs more efficient and scalable techniques. Continuous flow reactors and automated synthesis methods are often used to ensure consistency and high yield.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can induce oxidative transformations.
Reduction: Reducing agents like sodium borohydride can facilitate reduction reactions.
Substitution: Nucleophilic substitution reactions occur in the presence of appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in an anhydrous environment.
Major Products: Depending on the reaction conditions, the major products can vary. For instance, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohol derivatives.
Scientific Research Applications
2-[(5Z)-2,4-dioxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide has found applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Examined for its anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and various kinases.
Pathways Involved: Inhibition of COX enzymes leads to reduced inflammation, while kinase inhibition can disrupt cancer cell proliferation.
Comparison with Similar Compounds
2-(4-methoxyphenyl)-3-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid
5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
4-(2,4-dioxothiazolidin-5-ylidene)-2-methoxybenzoic acid
Properties
IUPAC Name |
2-[(5Z)-2,4-dioxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S2/c1-25-11-6-10(7-12(26-2)15(11)27-3)8-13-16(23)21(18(24)29-13)9-14(22)20-17-19-4-5-28-17/h4-8H,9H2,1-3H3,(H,19,20,22)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKHBKFKZNAIMW-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([1,1'-biphenyl]-4-yl)-N-(5-oxopyrrolidin-3-yl)acetamide](/img/structure/B2747959.png)


![5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(2,4-dimethylphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B2747963.png)
![6-methoxy-4-methyl-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline](/img/structure/B2747964.png)
![7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2747967.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2747968.png)


![N-(1-Cyanocyclohexyl)-2-[2-(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2747974.png)


